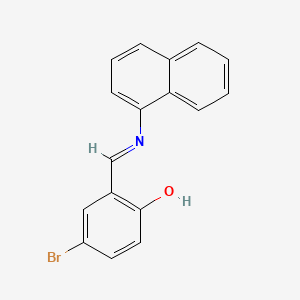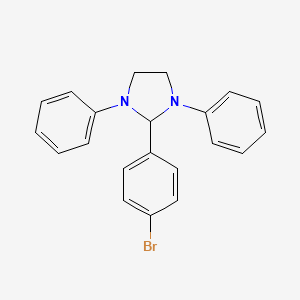![molecular formula C20H10BrCl2N3O4 B11559359 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11559359.png)
4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound with a molecular formula of C13H8BrCl2NO. This compound is notable for its unique structure, which includes bromine, chlorine, and nitro functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of nitro and phenol groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar compounds include:
4-bromo-2-[(E)-{[2-(3-hydroxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: This compound has a hydroxyl group instead of a nitro group, which affects its reactivity and biological activity.
4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Lacks the nitro group, making it less reactive in certain oxidation reactions.
The unique combination of functional groups in 4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol makes it particularly versatile and valuable in various fields of research.
Propiedades
Fórmula molecular |
C20H10BrCl2N3O4 |
|---|---|
Peso molecular |
507.1 g/mol |
Nombre IUPAC |
4-bromo-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C20H10BrCl2N3O4/c21-12-5-11(19(27)17(7-12)26(28)29)9-24-13-2-4-18-16(8-13)25-20(30-18)10-1-3-14(22)15(23)6-10/h1-9,27H |
Clave InChI |
POGGTCOVFFITLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11559278.png)
![butyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11559285.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11559293.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11559294.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11559296.png)
![2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate](/img/structure/B11559298.png)

![N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline](/img/structure/B11559313.png)
![N-benzyl-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11559331.png)

![Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate](/img/structure/B11559336.png)
![(3E)-N-[4-(acetylamino)phenyl]-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide](/img/structure/B11559342.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B11559344.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11559349.png)
